molecular formula C14H14F2N2O3 B2969943 1-(2,6-Difluorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea CAS No. 1448133-53-6

1-(2,6-Difluorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

Cat. No. B2969943
CAS RN: 1448133-53-6
M. Wt: 296.274
InChI Key: XAIHZKJSQJGKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as 5-hydroxymethylfurfural (HMF), are valuable chemicals derived from plant biomass, including hexose carbohydrates and lignocellulose. These derivatives have potential applications in producing monomers, polymers, porous carbon materials, fuels, solvents, pharmaceuticals, pesticides, and chemicals. The production and utilization of HMF and its derivatives represent a sustainable alternative to non-renewable hydrocarbon sources, indicating a significant extension of application in the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).

Urease Inhibitors and Their Applications

Research on urease inhibitors, including urea derivatives, explores their potential as drugs for treating gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. This area of study highlights the clinical need for new urease inhibitors with fewer side effects than currently available treatments, offering a glimpse into the ongoing efforts to exploit urease inhibition in medicine (Kosikowska & Berlicki, 2011).

Urea Biosensors for Health and Environmental Monitoring

Advancements in biosensor technology for urea detection have significant implications for diagnosing and monitoring various health conditions related to abnormal urea levels in the human body. These biosensors utilize the enzyme urease for detecting urea in different contexts, including medical diagnostics, food preservation, and environmental monitoring, pointing towards a multidisciplinary application of urea-sensitive biosensors (Botewad et al., 2021).

Ureas in Drug Design

The unique hydrogen bonding capabilities of ureas make them integral in designing drugs with a broad range of bioactivities. Research in this area focuses on incorporating urea moieties into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of potential therapeutic agents. This highlights the importance of urea in medicinal chemistry and its potential for developing new treatments (Jagtap et al., 2017).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c15-10-2-1-3-11(16)13(10)18-14(20)17-6-4-12(19)9-5-7-21-8-9/h1-3,5,7-8,12,19H,4,6H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIHZKJSQJGKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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